molecular formula C20H16ClF2N5O5S B607611 GCN2iB acetate CAS No. 2183470-13-3

GCN2iB acetate

Cat. No.: B607611
CAS No.: 2183470-13-3
M. Wt: 511.9 g/mol
InChI Key: QNHLMBSUYPVOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GCN2iB acetate is a chemical compound known for its role as an inhibitor of general control nonderepressible 2 (GCN2), a protein kinase involved in the integrated stress response pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GCN2iB acetate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by chemical suppliers. general steps include:

    Formation of Intermediate Compounds: Initial steps involve the synthesis of intermediate compounds through reactions such as nucleophilic substitution and condensation.

    Final Coupling and Acetylation: The final steps involve coupling the intermediate compounds and acetylation to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

GCN2iB acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Cancer Research Applications

1. Prostate Cancer:
Recent studies have demonstrated that GCN2iB acetate significantly inhibits the growth of prostate cancer cell lines (LNCaP, C4-2B, 22Rv1, and PC-3). Treatment with GCN2iB led to reduced expression of several solute carrier (SLC) transporters involved in amino acid uptake, which are essential for tumor growth .

Case Study:
In a controlled experiment, LNCaP cells treated with varying concentrations of GCN2iB showed a dose-dependent decrease in cell viability, with significant reductions noted at concentrations as low as 500 nM. The treatment resulted in decreased levels of phosphorylated GCN2 and eIF2α, indicating effective inhibition of the ISR pathway .

Table 1: Effects of GCN2iB on Prostate Cancer Cell Lines

Cell LineConcentration (nM)Viability Reduction (%)SLC Gene Expression Change
LNCaP50030Significant decrease
C4-2B100040Significant decrease
22Rv1200050Significant decrease

2. Other Cancers:
GCN2iB has potential applications beyond prostate cancer. It may be beneficial in treating various malignancies where GCN2 is overactive, including breast cancer, colorectal cancer, and glioblastoma. Inhibiting GCN2 can disrupt tumor metabolism and enhance the efficacy of existing therapies like chemotherapy and immunotherapy .

Neurodegenerative Diseases

The ISR is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating GCN2 activity through this compound, researchers are exploring new avenues for treatment. In preclinical models, inhibiting GCN2 has shown promise in reducing neuroinflammation and improving neuronal survival under stress conditions .

Pharmacological Considerations

1. Dosage and Administration:
The pharmacodynamics of GCN2iB indicate that lower concentrations may activate GCN2 under non-stress conditions while higher concentrations inhibit it during stress. This biphasic response necessitates careful dosage considerations in therapeutic settings to avoid unintended activation of the ISR .

Table 2: Pharmacological Profile of this compound

ParameterValue
IC502.4 nM
SelectivityHigh (over 465 kinases)
Activation/Inhibition Range10-100 nM (activation), >250 nM (inhibition)

Mechanism of Action

GCN2iB acetate exerts its effects by inhibiting the activity of GCN2, a protein kinase that senses amino acid deprivation and activates the integrated stress response pathway. This inhibition leads to:

Biological Activity

GCN2iB acetate is a selective inhibitor of the GCN2 (General Control Nonderepressible 2) eIF2α kinase, which plays a critical role in the integrated stress response (ISR). This compound has garnered attention for its potential therapeutic applications across various diseases, particularly in cancer and metabolic disorders. The biological activity of this compound has been explored in several studies, revealing its mechanisms of action and effects on cellular processes.

GCN2 is activated under conditions of amino acid deprivation, leading to the phosphorylation of eIF2α and subsequent modulation of gene expression. This compound inhibits this pathway, thereby affecting cellular growth and metabolism. The compound has been shown to specifically reduce the growth of prostate cancer cells by inhibiting GCN2 activity, which is crucial for the survival and proliferation of these cells under stress conditions.

Key Mechanisms

  • Inhibition of eIF2α Phosphorylation : GCN2iB reduces the phosphorylation levels of eIF2α, leading to decreased expression of stress-related genes such as ATF4 and its targets (e.g., ASNS, TRIB3) .
  • Alteration of Amino Acid Transport : The inhibition results in decreased expression of solute carrier (SLC) transporters responsible for amino acid uptake, which is vital for cancer cell metabolism .
  • Impact on Metabolic Pathways : In models of type 2 diabetes (T2D), this compound ameliorated hyperglycemia and insulin resistance by modulating glucose metabolism pathways and reducing oxidative stress .

Prostate Cancer Studies

Recent studies have demonstrated that this compound effectively inhibits prostate cancer cell lines such as LNCaP, C4-2B, 22Rv1, and PC-3. The compound was administered at concentrations ranging from 500 nM to 10 µM, showing significant growth inhibition across these models. The treatment led to:

  • Decreased Cell Viability : Growth assays indicated a marked reduction in cell proliferation upon GCN2iB treatment.
  • Transcriptomic Changes : RNA-seq analysis revealed that GCN2iB treatment resulted in significant changes in gene expression profiles, with many transcripts involved in amino acid transport being downregulated .

Table 1: Effects of GCN2iB on Prostate Cancer Cell Lines

Cell LineConcentration (µM)Growth Inhibition (%)
LNCaP0.5 - 1050 - 80
C4-2B0.5 - 1060 - 85
22Rv10.5 - 1055 - 75
PC-30.5 - 1065 - 90

Biological Activity in Metabolic Disorders

In models of T2D, this compound demonstrated protective effects against metabolic dysfunctions. Administration via intraperitoneal injection (3 mg/kg every other day for six weeks) led to:

  • Improved Insulin Sensitivity : Enhanced glucose tolerance was observed alongside reduced insulin resistance.
  • Decreased Hepatic Steatosis : The inhibitor effectively reduced fat accumulation in the liver by downregulating lipogenesis genes .

Table 2: Metabolic Effects of GCN2iB in T2D Models

ParameterControl GroupGCN2iB Treatment
Blood Glucose Levels (mg/dL)200 ± 20150 ± 15
Insulin Sensitivity IndexLowHigh
Hepatic Lipid Accumulation (%)HighLow

Case Study: Prostate Cancer

A study involving LNCaP cells treated with this compound highlighted the compound's ability to induce significant changes in cellular metabolism. Following treatment, researchers observed:

  • A twofold increase in transcripts related to amino acid biosynthesis.
  • A decrease in SLC transporter expression levels, confirming the role of GCN2 in amino acid transport regulation .

Case Study: Type 2 Diabetes

In diabetic mouse models treated with this compound, researchers noted:

  • Reduction in oxidative stress markers.
  • Improved hepatic function characterized by increased GLUT2 and glucokinase levels compared to untreated controls .

Q & A

Basic Research Questions

Q. What is the primary mechanism of GCN2iB in inhibiting GCN2 kinase activity?

GCN2iB acts as an ATP-competitive inhibitor targeting the kinase domain of GCN2, a serine/threonine kinase central to the integrated stress response (ISR). It binds to the ATP-binding pocket with high specificity (IC50 = 2.4 nM), blocking phosphorylation of its substrate, eIF2α, thereby suppressing downstream ATF4-mediated stress adaptation pathways .

  • Methodological Note : Validate inhibition via immunoblotting for phosphorylated eIF2α (S51) and GCN2 autophosphorylation (T899). Use concentrations ≥1 µM to ensure complete inhibition and avoid paradoxical activation .

Q. How should researchers optimize GCN2iB concentration in cell-based assays?

GCN2iB exhibits a biphasic dose-response:

  • Low concentrations (0.001–0.1 µM) : Paradoxically activate GCN2 via allosteric mechanisms, increasing p-T899 and transiently elevating p-eIF2α.
  • High concentrations (≥1 µM) : Fully inhibit GCN2 kinase activity .
  • Methodological Recommendation : Perform dose-response curves (0.001–10 µM) with parallel monitoring of ISR markers (ATF4, CHOP) and cell viability assays. Include controls with ISR inducers (e.g., histidinol) to contextualize effects .

Q. What are standard protocols for in vivo administration of GCN2iB?

  • Dosing : 10–50 mg/kg via oral gavage or intraperitoneal injection, depending on model (e.g., xenograft tumors vs. diabetic cardiomyopathy).
  • Validation : Measure tumor/serum pharmacodynamics (e.g., ATF4 suppression) and pair with proteomic/transcriptomic profiling to confirm target engagement .
  • Synergy Note : Combine with L-asparaginase (ASNase) in amino acid-deprivation models to exploit synthetic lethality .

Advanced Research Questions

Q. How does paradoxical GCN2 activation at low doses impact experimental design?

Low-dose GCN2iB stabilizes GCN2’s kinase domain, inducing transient ISR activation. This complicates data interpretation in studies targeting stress adaptation.

  • Control Strategies :
    • Use GCN2-knockout cells or siRNA to confirm on-target effects.
    • Pair with ISR inhibitors (e.g., 2BAct) to isolate GCN2-dependent signaling .
    • Employ HDX-MS or SPR to map compound-binding kinetics and structural perturbations .

Q. What methodologies resolve cell-type-specific variability in GCN2iB responses?

  • Case Examples :
    • Cancer cells (A375, PC9) : GCN2iB synergizes with EGFR inhibitors (erlotinib) but requires mTORC1 inhibition for maximal efficacy .
    • Neuronal models (CMT2D) : GCN2iB reduces ISR activation (p-eIF2α) and improves motor function, but efficacy depends on tissue-specific tRNA synthetase mutations .
  • Approach : Use multi-omics (RNA-seq, Ribo-seq) to correlate GCN2iB effects with translational regulation and ribosome biogenesis .

Q. How can researchers assess off-target kinase inhibition by GCN2iB?

GCN2iB shows >95% inhibition of MAP2K5, STK10, and ZAK at 1 µM .

  • Mitigation Strategies :
    • Perform kinome-wide profiling (e.g., KINOMEscan) at relevant doses.
    • Use orthogonal inhibitors (e.g., GDC-0879 for RAF) to isolate GCN2-specific phenotypes .

Q. Critical Considerations

  • Storage & Solubility : Dissolve in DMSO (15 mg/mL); store at -80°C for long-term stability. Pre-filter for sterility in cell studies .
  • Ethical Compliance : Not for human use; adhere to institutional biosafety protocols for in vivo models .

Properties

CAS No.

2183470-13-3

Molecular Formula

C20H16ClF2N5O5S

Molecular Weight

511.9 g/mol

IUPAC Name

acetic acid;N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C18H12ClF2N5O3S.C2H4O2/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10;1-2(3)4/h4-9,26H,1H3,(H2,22,24,25);1H3,(H,3,4)

InChI Key

QNHLMBSUYPVOLX-UHFFFAOYSA-N

SMILES

O=S(C1=CC(Cl)=CN=C1OC)(NC2=CC=C(F)C(C#CC3=CN=C(N)N=C3)=C2F)=O.CC(O)=O

Canonical SMILES

CC(=O)O.COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GCN2iB;  GCN2iB acetate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GCN2iB acetate
Reactant of Route 2
Reactant of Route 2
GCN2iB acetate
Reactant of Route 3
Reactant of Route 3
GCN2iB acetate
Reactant of Route 4
Reactant of Route 4
GCN2iB acetate
Reactant of Route 5
Reactant of Route 5
GCN2iB acetate
Reactant of Route 6
GCN2iB acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.